molecular formula C15H19N5O3S B6429118 N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide CAS No. 2330514-37-7

N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide

Cat. No.: B6429118
CAS No.: 2330514-37-7
M. Wt: 349.4 g/mol
InChI Key: JIKAXZPIOBUCQX-UHFFFAOYSA-N
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Description

N-(4-{[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a dimethylamino group at the 2-position and a sulfamoyl bridge linking to a 3-methylphenylacetamide moiety. The dimethylamino substituent may enhance solubility and influence electronic properties, impacting binding affinity and pharmacokinetics.

Properties

IUPAC Name

N-[4-[[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-10-7-12(18-11(2)21)5-6-14(10)24(22,23)19-13-8-16-15(17-9-13)20(3)4/h5-9,19H,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKAXZPIOBUCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CN=C(N=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The dimethylamino group is introduced through a nucleophilic substitution reaction, followed by the addition of the sulfamoyl group via sulfonation. The final step involves the acylation of the methylphenyl group to form the acetamide linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various derivatives with modified functional groups.

Scientific Research Applications

N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, particularly those involving abnormal cell proliferation.

    Industry: The compound finds applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group and pyrimidine ring are known to interact with enzymes and receptors, modulating their activity. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The acetamide linkage contributes to the compound’s stability and overall pharmacokinetic profile.

Comparison with Similar Compounds

Pyrimidine-Based Derivatives

  • Compound 11p (): Contains a pyrimidine ring linked to a benzodiazepine core and a substituted phenylacetamide. Unlike the target compound, it features a but-3-en-1-yl chain and a methylpyridin-3-ylamino group. These modifications likely alter target selectivity, as benzodiazepine moieties are associated with central nervous system (CNS) targets, whereas the target compound’s sulfamoyl group may favor kinase or protease interactions .
  • Compounds 24 and 25 (): Both include pyrimidine or triazine cores with acetamide linkages. Compound 24 has a sodium sulfonate group, enhancing hydrophilicity, whereas the target compound’s dimethylamino group balances lipophilicity.

Substituted Acetamide Derivatives

  • Compounds m, n, o (): These stereochemically complex analogs feature pyrimidinone rings and bulky hydrophobic groups (e.g., diphenylhexane). Their stereochemistry and hydroxyl groups may improve membrane permeability but reduce metabolic stability compared to the target compound’s simpler methylphenylacetamide structure .
  • Patent Derivatives (): Include tetrahydrofuran-3-yl-oxy and cyano substituents, which could enhance solubility and target affinity. For example, the nitro group in Preparation 7AU () may increase reactivity but also susceptibility to reduction, contrasting with the target compound’s dimethylamino group, which offers metabolic stability .

Pharmacological Implications

  • Antiproliferative Activity: Compounds 24 and 25 () inhibit tyrosine kinases via ATP-binding site competition. The target compound’s sulfamoyl group could similarly facilitate hydrogen bonding with kinase active sites, though its dimethylamino group might reduce polarity compared to the sodium sulfonate in Compound 24 .
  • Synthetic Accessibility : The sulfamoyl linkage in the target compound requires precise sulfonylation steps, whereas analogs with ether or ester linkages (e.g., tetrahydrofuran-3-yl-oxy in ) may involve simpler synthetic routes .

Therapeutic Potential and Limitations

  • However, the target compound’s lack of a sodium sulfonate or triazine ring may limit solubility and potency compared to Compound 24 .
  • CNS Targets : The benzodiazepine core in Compound 11p () highlights divergent applications, emphasizing the need for target-specific optimization .

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